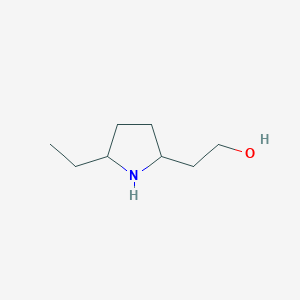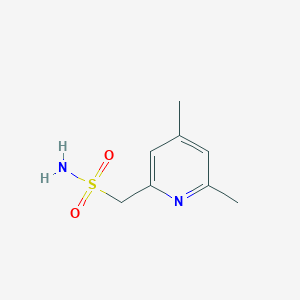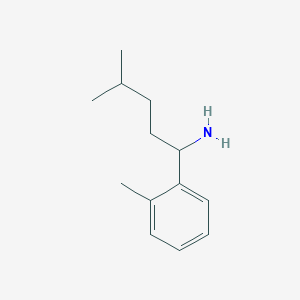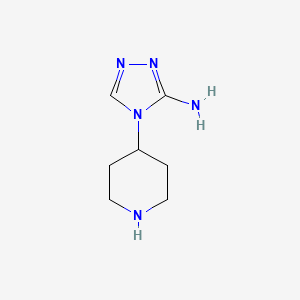
2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL is an organic compound with the molecular formula C9H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL typically involves the reaction of 5-ethylpyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the pyrrolidine nitrogen. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also minimizes the risk of human error and increases overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: The major products are halides or esters, depending on the reagents used.
Applications De Recherche Scientifique
2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Methylpyrrolidin-2-YL)ethan-1-OL
- 2-(5-Propylpyrrolidin-2-YL)ethan-1-OL
- 2-(5-Butylpyrrolidin-2-YL)ethan-1-OL
Uniqueness
2-(5-Ethylpyrrolidin-2-YL)ethan-1-OL is unique due to its specific ethyl substitution on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substitutions, as the ethyl group can impart unique steric and electronic properties.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
2-(5-ethylpyrrolidin-2-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-2-7-3-4-8(9-7)5-6-10/h7-10H,2-6H2,1H3 |
Clé InChI |
OAWZMDOPEAFERM-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(N1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13242283.png)
![(1H-Imidazol-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13242289.png)
![1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13242293.png)
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide](/img/structure/B13242308.png)
![2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13242310.png)





![2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B13242355.png)
![Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13242356.png)
![4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine](/img/structure/B13242360.png)
![4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol](/img/structure/B13242362.png)
